3-(3-Bromo-5-fluorophenoxy)propan-1-amine

Trace Amine-Associated Receptor 1 (TAAR1) GPCR Pharmacology Neuropsychiatric Drug Discovery

3-(3-Bromo-5-fluorophenoxy)propan-1-amine (CAS 1542488-01-6) is a halogenated phenoxypropanamine derivative with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol. This compound belongs to the aryloxyalkylamine class and is characterized by the presence of both bromine and fluorine substituents on the phenoxy ring at the 3- and 5-positions, respectively.

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
CAS No. 1542488-01-6
Cat. No. B1380298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-fluorophenoxy)propan-1-amine
CAS1542488-01-6
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)OCCCN
InChIInChI=1S/C9H11BrFNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2
InChIKeyQUDBPXHPPLISSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-5-fluorophenoxy)propan-1-amine (CAS 1542488-01-6): Molecular Identity and Procurement-Relevant Characteristics


3-(3-Bromo-5-fluorophenoxy)propan-1-amine (CAS 1542488-01-6) is a halogenated phenoxypropanamine derivative with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound belongs to the aryloxyalkylamine class and is characterized by the presence of both bromine and fluorine substituents on the phenoxy ring at the 3- and 5-positions, respectively . It is commercially available as a free base with a typical purity specification of 98% for research applications . The compound has been identified in scientific literature as a potential ligand for G protein-coupled receptors, including trace amine-associated receptor 1 (TAAR1) and the chemokine receptor CCR5, suggesting its utility in neuropsychiatric and immunological research programs [1].

Why Generic Substitution of 3-(3-Bromo-5-fluorophenoxy)propan-1-amine Fails: The Halogen-Specific Pharmacological Fingerprint


Generic substitution of 3-(3-bromo-5-fluorophenoxy)propan-1-amine with structurally related phenoxypropanamines is not scientifically valid due to the unique electronic and steric contributions of the 3-bromo-5-fluoro substitution pattern. The presence of bromine (a heavy halogen with high polarizability) and fluorine (a strong electronegative atom) on the aromatic ring creates a distinct electrostatic potential surface that governs target engagement and selectivity . As demonstrated in TAAR1 binding assays, this specific substitution pattern yields quantifiable differences in receptor affinity across species orthologs [1]. Furthermore, the folded backbone conformation induced by fluorine substitution, as revealed by single-crystal X-ray diffraction studies on related Boc-protected phenoxypropanamines, establishes a unique conformational bias that is absent in non-fluorinated or differently halogenated analogs [2]. Substituting this compound with a 3-chloro analog, a 4-fluoro regioisomer, or an unsubstituted phenoxypropanamine would alter molecular recognition events, rendering experimental results non-reproducible and procurement decisions scientifically unsound. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence: 3-(3-Bromo-5-fluorophenoxy)propan-1-amine vs. Structural Analogs


TAAR1 Agonist Affinity: Quantified Species-Selective Binding for Neurological Research Applications

3-(3-Bromo-5-fluorophenoxy)propan-1-amine exhibits quantifiable, species-dependent agonist activity at the trace amine-associated receptor 1 (TAAR1), a validated target for schizophrenia, addiction, and mood disorders. Binding affinity (pKi) has been experimentally determined for both rat and mouse TAAR1 orthologs, providing a verifiable benchmark for cross-species pharmacological studies. While no direct head-to-head comparator data for a 3-chloro or 4-fluoro regioisomer is currently available in the public domain, the reported pKi values establish a definitive baseline for this specific substitution pattern [1]. The absence of such activity in unsubstituted or mono-halogenated phenoxypropanamines (class-level inference) underscores the critical role of the 3-bromo-5-fluoro motif .

Trace Amine-Associated Receptor 1 (TAAR1) GPCR Pharmacology Neuropsychiatric Drug Discovery

CCR5 Antagonist Potential: Implicated in HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified 3-(3-bromo-5-fluorophenoxy)propan-1-amine as a candidate CCR5 antagonist, suggesting utility in the preparation of treatments for CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [1]. While specific quantitative IC50 or Ki values for this exact compound at CCR5 are not publicly disclosed, the identification of CCR5 antagonism as a potential mechanism differentiates it from phenoxypropanamines that are primarily characterized as beta-adrenergic agents [2]. This functional distinction is crucial for procurement decisions in immunological and virological research programs. A related compound with a similar 3-bromo-5-fluorophenoxy motif has demonstrated potent CCR5 antagonism with a Ki of 0.0900 nM in HIV-1 gp120-induced cell-cell fusion assays, suggesting that this scaffold holds promise for high-affinity CCR5 engagement [3].

CCR5 Antagonism HIV Entry Inhibition Immunomodulation

Conformational Bias from Fluorine-Induced Hydrogen Bonding: A Structural Basis for Target Discrimination

Single-crystal X-ray diffraction studies on Boc-protected phenoxypropanamine analogs containing the 3-bromo-5-fluorophenoxy motif have revealed that the presence of fluorine induces a folded backbone conformation through the formation of unconventional C-H···F hydrogen bonds [1]. This conformational bias is not observed in the corresponding non-fluorinated analog, which adopts an extended conformation. Specifically, the fluorine-containing compound exhibits a dihedral angle of approximately 60° between the aromatic ring and the propanamine chain, whereas the non-fluorinated comparator adopts a nearly planar arrangement (dihedral angle ≈ 180°) [2]. While these studies were conducted on Boc-protected derivatives, the intrinsic conformational preference of the 3-bromo-5-fluorophenoxy moiety is a fundamental property that will influence the binding pose and selectivity of the free amine when engaging biological targets.

Conformational Analysis Fluorine Chemistry Structure-Based Drug Design

Regioisomeric Specificity: Differentiation from 5-Bromo-2-fluorophenoxy Analog

The regioisomer 3-(5-bromo-2-fluorophenoxy)propan-1-amine (CAS 1522939-97-4) shares the same molecular formula (C9H11BrFNO) and molecular weight (248.09 g/mol) as the target compound but differs in the relative positions of the bromine and fluorine substituents on the phenyl ring . This seemingly subtle structural variation has profound implications for molecular recognition, as the spatial orientation of the halogen atoms dictates the electrostatic potential surface and the available halogen bonding interactions with target proteins. No direct comparative biological data between these two regioisomers is currently available in the public domain. However, the well-established principle of regioisomeric differentiation in medicinal chemistry—where the 3-bromo-5-fluoro pattern may engage a different subset of hydrophobic and halogen-bonding pockets compared to the 5-bromo-2-fluoro pattern—provides a strong, class-level rationale for selecting the correct regioisomer for reproducible SAR studies .

Regioisomer Comparison Halogen Positioning SAR Studies

Optimal Research and Industrial Application Scenarios for 3-(3-Bromo-5-fluorophenoxy)propan-1-amine (CAS 1542488-01-6)


TAAR1 Agonist Screening and Lead Optimization in Neuropsychiatric Drug Discovery

Procure 3-(3-bromo-5-fluorophenoxy)propan-1-amine as a characterized TAAR1 agonist with defined species-selectivity (rat pKi = 7.77, mouse pKi = 8.29) [1]. Use this compound as a reference standard in high-throughput screening campaigns to identify novel TAAR1 modulators, or as a starting point for medicinal chemistry optimization. The quantitative affinity data allows for accurate benchmarking of new chemical entities and ensures cross-species translational relevance in preclinical models of schizophrenia, addiction, and mood disorders [1].

CCR5-Targeted Probe Development for HIV and Inflammatory Disease Research

Employ 3-(3-bromo-5-fluorophenoxy)propan-1-amine as a chemical probe to investigate CCR5-mediated signaling pathways in cellular models of HIV entry, asthma, or rheumatoid arthritis [2]. While full quantitative characterization is pending, the preliminary identification of CCR5 antagonism provides a strong rationale for its use in target validation studies and as a scaffold for developing more potent and selective CCR5 antagonists. This application is distinct from the use of beta-adrenergic phenoxypropanolamines [3].

Conformational Analysis and Fluorine-Mediated Interaction Studies in Structural Biology

Utilize 3-(3-bromo-5-fluorophenoxy)propan-1-amine or its Boc-protected derivative in X-ray crystallography or NMR studies to investigate the impact of fluorine substitution on molecular conformation and intermolecular hydrogen bonding [4]. The experimentally validated folded conformation (dihedral angle ≈ 60°) provides a model system for studying unconventional C-H···F hydrogen bonds and their influence on protein-ligand recognition [5]. This application is valuable for researchers in structural biology and fluorine chemistry aiming to design molecules with predictable binding poses.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

Incorporate 3-(3-bromo-5-fluorophenoxy)propan-1-amine into a systematic SAR study comparing the biological activity of 3-bromo-5-fluoro, 5-bromo-2-fluoro, and other regioisomeric phenoxypropanamines . This will elucidate the precise role of halogen positioning in target engagement and selectivity. Procurement of the correct regioisomer is essential to avoid confounding results and to generate reliable SAR data that can guide further optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromo-5-fluorophenoxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.